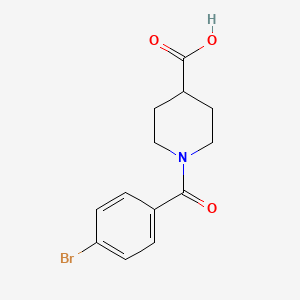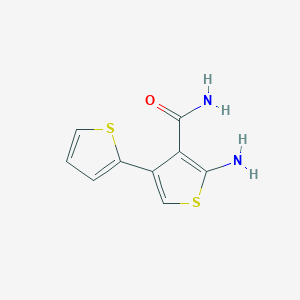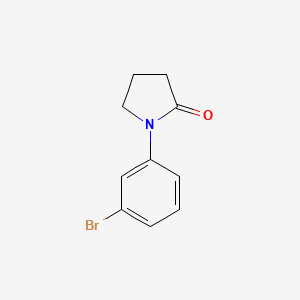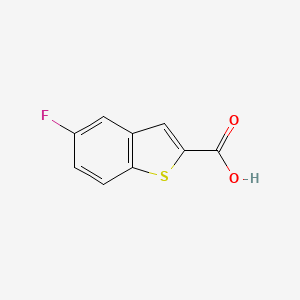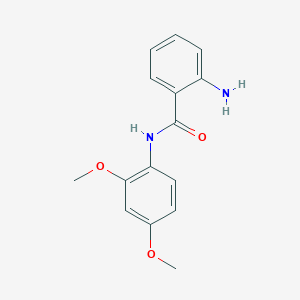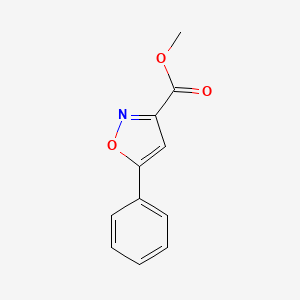![molecular formula C8H7F3O4 B1268707 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid CAS No. 488795-29-5](/img/structure/B1268707.png)
5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid
Overview
Description
5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid is an organic compound with the molecular formula C8H7F3O4 and a molecular weight of 224.14 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a furoic acid moiety, making it a valuable intermediate in organic synthesis and various industrial applications[2][2].
Mechanism of Action
Mode of Action
It is known that the compound has a trifluoroethoxy group, which could potentially interact with biological targets in a unique manner .
Pharmacokinetics
The compound’s trifluoroethoxy group could potentially influence its pharmacokinetic properties, including its absorption and distribution within the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid interacts with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .
Preparation Methods
The synthesis of 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid typically involves a multi-step process:
Formation of Furoyl Chloride: The initial step involves the reaction of furoic acid with phosphorus trichloride (PCl3) to form furoyl chloride[][2].
Reaction with Trifluoroethanol: The furoyl chloride is then reacted with 2,2,2-trifluoroethanol to yield this compound[][2].
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals[][2].
Comparison with Similar Compounds
Similar compounds to 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid include:
5-[(2,2,2-Trifluoroethoxy)methyl]-2-furancarboxylic acid: Shares a similar structure but with slight variations in functional groups[][2].
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: Contains two trifluoroethoxy groups attached to a benzoic acid core[][2].
Methyl (2,2,2-trifluoroethyl) carbonate: A related compound used in battery research[][2].
The uniqueness of this compound lies in its specific combination of the trifluoroethoxy and furoic acid moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O4/c9-8(10,11)4-14-3-5-1-2-6(15-5)7(12)13/h1-2H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASBYXQACGRWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359110 | |
| Record name | 5-[(2,2,2-trifluoroethoxy)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488795-29-5 | |
| Record name | 5-[(2,2,2-trifluoroethoxy)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


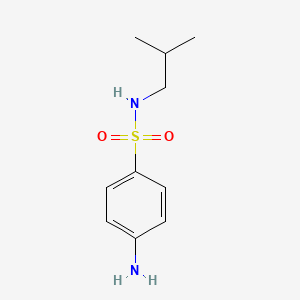

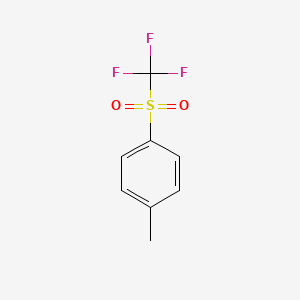
![5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1268633.png)
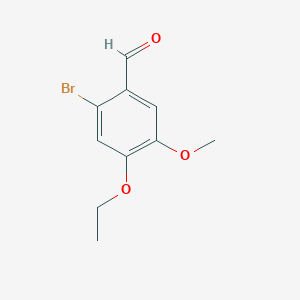
![3-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268639.png)
